2-(3-Chlorophenyl)quinoline-4-carbohydrazide
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Overview
Description
2-(3-Chlorophenyl)quinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C16H12ClN3O and its molecular weight is 297.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrrolylthieno[2,3-b]-quinoline Derivatives and Antimicrobial Activities : A derivative of 2-(3-Chlorophenyl)quinoline-4-carbohydrazide was utilized in the synthesis of new pyrrolylthieno[2,3-b]-quinoline compounds. Some of these synthesized compounds displayed notable antibacterial and antifungal activities, underscoring their potential in medicinal chemistry (Geies, Bakhite, & El-Kashef, 1998).
Antimicrobial Activity of Quinoline Derivatives with Azole Nucleus : Research involved converting quinoline-2-carbohydrazide to various derivatives, some of which showed good to moderate antimicrobial activity against a variety of microorganisms. This study highlights the versatility of quinoline derivatives, including this compound, in developing potential antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Synthesis of Quinoline Thiosemicarbazide Derivatives : The study involved reacting quinoline-2-carbohydrazide with various isothiocyanates, leading to quinoline thiosemicarbazides with potential biological activity. This research further demonstrates the applications of quinoline derivatives in creating compounds with antimicrobial properties (Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008).
Synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide Derivatives : This research focused on synthesizing derivatives of 2-propylquinoline-4-carbohydrazide and evaluating their antimicrobial properties. It highlights the potential of these derivatives in drug discovery and their antimicrobial potency (Bello, Iyaye, Germann, Ajani, & Olorunshola, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting these enzymes, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, affecting neuronal signaling.
Mode of Action
This could result in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced neuronal signaling .
Properties
IUPAC Name |
2-(3-chlorophenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNLYGXWLDNERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.